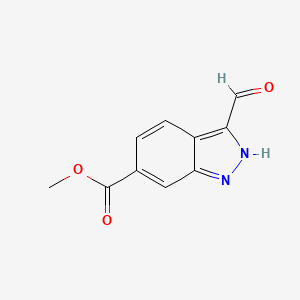

Methyl 3-formyl-1H-indazole-6-carboxylate

Beschreibung

Significance of Indazole Scaffolds in Contemporary Chemical Research

The indazole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs. researchgate.net The unique chemical properties and tautomeric forms of the indazole nucleus make it a versatile framework for the synthesis of new chemical entities. researchgate.netnih.gov

Indazole-containing derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. researchgate.netnih.govresearchgate.net Their ability to serve as ligands for various biological targets, such as protein kinases, has cemented their importance in drug discovery programs. chim.it Consequently, the indazole motif is a focal point for chemists aiming to develop novel therapeutics. nih.gov

Overview of the Research Landscape Pertaining to Functionalized Indazoles

The broad biological potential of the indazole core has spurred extensive research into its functionalization. nih.govchim.it The process of selectively introducing various substituents onto the indazole ring is a critical area of study, as it allows for the fine-tuning of a molecule's biological and physical properties. scilit.com The development of efficient methods for the regioselective functionalization of indazoles is a significant focus for synthetic organic chemists. chim.it

Late-stage functionalization of the indazole scaffold via techniques like C-H activation is regarded as a highly efficient strategy for creating molecular complexity and diversity. researchgate.netrsc.orgnih.gov Research has particularly emphasized modifications at the C3-position, as this can lead to potent inhibitors of targets like protein kinases. chim.it The introduction of halogens, alkyl groups, and acyl groups are common strategies to create diverse libraries of indazole derivatives for screening and development. chim.it

Rationale for Focused Academic Inquiry into Methyl 3-formyl-1H-indazole-6-carboxylate

The specific academic interest in this compound is primarily due to its role as a versatile and valuable building block in organic synthesis. nbinno.combeilstein-journals.orgnih.gov The compound possesses two distinct and reactive functional groups—an aldehyde at the C3 position and a methyl ester at the C6 position—which serve as handles for further chemical modification.

1H-indazole-3-carboxaldehydes are recognized as key intermediates for accessing a wide variety of polyfunctionalized 3-substituted indazoles. rsc.org The aldehyde group can readily participate in numerous chemical transformations, such as reductive aminations, Wittig reactions, and condensations, to build more complex molecular architectures. Similarly, the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point of diversification. nih.gov This bifunctionality allows chemists to construct elaborate molecules, making it an important intermediate in the synthesis of potential new drug candidates and other complex organic materials. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-formyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIODGFZSWUWOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646286 | |

| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-86-5 | |

| Record name | Methyl 3-formyl-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Formyl 1h Indazole 6 Carboxylate

Synthetic Routes to the 1H-Indazole-6-carboxylate Core

The construction of the 1H-indazole ring system is a foundational step in the synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate. Numerous strategies have been developed for the synthesis of the 1H-indazole core, often adaptable to produce derivatives with specific substitution patterns, such as the carboxylate group at position 6. nih.govnih.gov

Common synthetic approaches often involve the cyclization of appropriately substituted phenyl precursors. One prevalent strategy is the reaction of ortho-substituted aryl hydrazones. For instance, aldehyde phenylhydrazones can undergo a rhodium(III)-promoted double C-H activation and cross-coupling to yield 1H-indazoles. researchgate.net Another established method involves the 1,3-dipolar cycloaddition of arynes with diazo compounds, which can efficiently generate the indazole skeleton. organic-chemistry.orgorgsyn.org The synthesis of 1H-indazoles from pyrazoles and internal alkynes via palladium-mediated oxidative benzannulation has also been reported. nih.gov

Specifically for the 1H-indazole-6-carboxylate core, a key precursor is 1H-indazole-6-carboxylic acid. researchgate.net Synthetic routes leading to this intermediate often start from substituted aminobenzonitriles or aromatic carbonyl compounds that already contain the required carboxylic acid or a precursor group at the desired position. google.com For example, ketimine species prepared from o-aminobenzonitriles can undergo a copper-mediated N-N bond formation to yield the indazole ring. nih.gov

The following table summarizes key strategies for forming the 1H-indazole core.

| Strategy | Precursors | Key Reagents/Catalysts | Description |

| C-H Amination | Arylhydrazones | Iodine, PIFA, or Palladium Catalysts | Intramolecular cyclization via C-H amination to form the N-N bond. nih.gov |

| 1,3-Dipolar Cycloaddition | Arynes and Diazo Compounds | Cesium Fluoride or TBAF | Annulation of an in-situ generated aryne with a diazo compound. organic-chemistry.orgorgsyn.org |

| Oxidative Annulation | Pyrazoles and Alkynes | Pd(OAc)₂ | Palladium-catalyzed reaction to construct the fused benzene (B151609) ring. nih.gov |

| Reductive Cyclization | Substituted Benzamidines | Organophosphorus Reagents | Reductive cyclization with subsequent N-N bond formation. nih.gov |

Strategies for Introduction and Modification of the 3-Formyl Group

The introduction of a formyl group at the C3 position of the indazole ring is a critical functionalization step. Direct C3-functionalization of 1H-indazoles can be challenging and often requires prior protection of the N1-nitrogen to prevent competing N-functionalization. mdpi.com

A common strategy involves the N-protection of the indazole core, for example with a tert-butyloxycarbonyl (Boc) group, followed by iodination at the C3 position. mdpi.com The resulting 3-iodo-1H-indazole can then undergo further transformations. While direct formylation methods exist for some heterocyclic systems, they are less common for indazoles. A more typical approach involves the oxidation of a C3-methyl group or the conversion of a C3-carboxylic acid derivative.

For 2H-indazoles, a regioselective C3-formylation has been developed using Selectfluor as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent under microwave-assisted conditions. thieme-connect.de This reaction is proposed to proceed through a radical pathway. While this method targets the 2H-isomer, the principles of activating the C3 position are relevant. For the target 1H-indazole, functionalization often proceeds after N-protection to direct reactivity to the C3 position. mdpi.com

Esterification and Functional Group Interconversions at Position 6

The methyl ester at position 6 is typically introduced via standard esterification of the corresponding carboxylic acid, 1H-indazole-6-carboxylic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. chemicalbook.com This reaction is an equilibrium process, and using an excess of methanol can drive it toward the formation of the methyl ester.

An example of this transformation is the synthesis of 3-methyl-1H-indazole-6-carboxylic acid methyl ester from 6-carboxy-3-methyl-1H-indazole by heating in methanol with sulfuric acid. chemicalbook.com The process is generally efficient and scalable. After the reaction, a basic workup is typically employed to neutralize the acid catalyst, followed by extraction and purification. chemicalbook.com

Other functional group interconversions at this position are also possible. For instance, the methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using sodium hydroxide), or it can be converted to an amide by reacting with an appropriate amine.

Regioselective N-Functionalization of the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, which leads to the formation of two possible regioisomers upon N-functionalization. beilstein-journals.orgresearchgate.net The direct alkylation or acylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, making regioselective functionalization a significant synthetic challenge. researchgate.netbeilstein-journals.org The outcome of these reactions is highly dependent on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions, including the choice of base and solvent. nih.govrsc.org

N1-substituted indazoles are often the thermodynamically more stable isomers. nih.gov Strategies to achieve high N1-selectivity frequently exploit this stability. One effective method involves using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF), which has been shown to provide high N1-regioselectivity for a variety of C3-substituted indazoles. nih.gov

A highly selective and scalable N1-alkylation methodology has been developed that operates under thermodynamic control. nih.govrsc.org This procedure is robust to the electronic properties of the indazole ring and has been successfully applied to 6-carboxylate indazoles. rsc.org

For N-acylation, the reaction often favors the N1 position. This selectivity can occur through the direct formation of the N1-acylindazole or via the initial formation of the N2-isomer, which then rearranges to the more stable N1-regioisomer. nih.govbeilstein-journals.org A direct, one-pot N1-acylation of indazoles with carboxylic acids has also been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system. researchgate.net

Achieving selective N2-functionalization typically requires conditions that favor the kinetic product or use specific directing strategies. A general and highly selective method for the N2-alkylation of 1H-indazoles uses primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as alkylating agents. researchgate.netorganic-chemistry.orgthieme-connect.com This reaction is promoted by either trifluoromethanesulfonic acid (TfOH) or copper(II) triflate and effectively avoids the formation of N1-isomers. organic-chemistry.orgthieme-connect.com

Another highly regioselective N2-alkylation protocol uses diazo compounds in the presence of TfOH, providing excellent yields and functional group tolerance with N2/N1 ratios up to 100:0. rsc.org Furthermore, Mitsunobu reaction conditions have been shown to favor the formation of the N2-alkylated regioisomer. beilstein-journals.orgnih.gov

The regioselectivity of indazole N-functionalization is governed by a complex interplay of electronic, steric, and reaction-condition-dependent factors. The underlying principle is the annular tautomerism of the indazole ring, where the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. beilstein-journals.orgbeilstein-journals.org

N1-Selectivity Mechanisms : High N1-selectivity is often achieved under conditions that allow for thermodynamic equilibration, favoring the more stable N1-product. nih.govnih.gov A key mechanistic proposal for N1-selectivity, particularly with electron-deficient indazoles, involves chelation. In the presence of a cation like Na⁺ or Cs⁺, a deprotonated indazole intermediate can form a chelate complex involving the N2 nitrogen and an electron-rich atom on a C3 substituent (such as the oxygen of a formyl or ester group). beilstein-journals.orgresearchgate.net This coordination blocks the N2 position, thereby directing the incoming electrophile to the N1 position. beilstein-journals.orgbeilstein-journals.org Density functional theory (DFT) calculations support this chelation mechanism. semanticscholar.orgnih.gov

N2-Selectivity Mechanisms : N2-selectivity is often achieved under kinetic control or through specific activation pathways. The use of strong acids like TfOH with alkyl 2,2,2-trichloroacetimidates is proposed to proceed via protonation of the imidate, which facilitates a nucleophilic attack from the N2-nitrogen of the indazole. organic-chemistry.orgwuxibiology.com Steric hindrance at the C7 position can also disfavor N1-alkylation, thus promoting N2-substitution. beilstein-journals.orgresearchgate.net DFT studies suggest that in the absence of chelating cations, other non-covalent interactions can drive the formation of the N2-product. semanticscholar.orgnih.gov

The following table summarizes conditions favoring N1 versus N2 alkylation.

| Desired Product | Strategy/Reagents | Proposed Control | Key Mechanistic Feature |

| N1-Alkylated Indazole | NaH in THF | Thermodynamic/Chelation | Formation of a stable chelate between a cation (Na⁺), N2, and a C3-substituent. beilstein-journals.orgresearchgate.net |

| N1-Alkylated Indazole | Reductive Amination | Thermodynamic | Reaction conditions allow for equilibration to the most stable N1 isomer. nih.govrsc.org |

| N2-Alkylated Indazole | Alkyl trichloroacetimidates with TfOH | Kinetic | Acid-promoted activation of the alkylating agent, favoring attack at N2. organic-chemistry.orgwuxibiology.com |

| N2-Alkylated Indazole | Diazo compounds with TfOH | Kinetic | Metal-free catalysis system providing high regioselectivity for N2. rsc.org |

| N2-Alkylated Indazole | Mitsunobu Reaction (Alcohol, DIAD, PPh₃) | Kinetic/Steric | The bulky phosphine (B1218219) intermediate may favor approach to the less hindered N2 position. beilstein-journals.org |

Catalytic Approaches to Derivatization of this compound

The formyl group at the C3 position of this compound is a prime target for a variety of catalytic transformations, enabling the introduction of new functional groups and the extension of the carbon skeleton. These derivatizations are crucial for modulating the biological activity and physicochemical properties of the resulting analogues.

Catalytic Condensation Reactions:

Classic carbonyl condensation reactions, such as the Knoevenagel condensation and the Wittig reaction, are powerful tools for C-C bond formation and can be applied to the 3-formyl group of the indazole core.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. researchgate.net This reaction, when applied to this compound, would lead to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates. For instance, reaction with malonates can yield indazole-3-ylidenemalonates, precursors to various other functional groups.

Similarly, the Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a high degree of control over the double bond's position. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction employs a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine oxide. masterorganicchemistry.comlibretexts.org This methodology allows for the introduction of a wide array of substituents at the C3 position, depending on the structure of the ylide used.

A notable application of these condensation strategies is the synthesis of indazole-based chalcones . Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities. The synthesis of 7-azaindazole-chalcone hybrids has been reported via the Claisen-Schmidt condensation of a 3-carbaldehyde derivative with various substituted acetophenones. researchgate.netnih.gov This transformation can be extrapolated to this compound to produce a library of novel chalcone (B49325) derivatives.

| Reaction Type | Aldehyde Substrate | Reagent | Catalyst/Conditions | Product Type |

| Knoevenagel | This compound | Active Methylene Compound (e.g., Diethyl malonate) | Piperidine, Reflux | Indazole-3-ylidene-malonate |

| Wittig | This compound | Phosphonium Ylide (e.g., Ph3P=CHR) | Base (e.g., n-BuLi) | 3-Vinyl-1H-indazole derivative |

| Claisen-Schmidt | This compound | Substituted Acetophenone | Aqueous NaOH, Ethanol | Indazole-based Chalcone |

Catalytic Reduction and Oxidation:

The formyl group can also be readily modified through catalytic hydrogenation to afford the corresponding hydroxymethyl derivative, Methyl 3-(hydroxymethyl)-1H-indazole-6-carboxylate. This transformation is typically achieved using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The resulting alcohol is a versatile intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution. Conversely, catalytic oxidation of the formyl group would yield the corresponding 1H-indazole-3,6-dicarboxylic acid derivative, a process that can be accomplished using various oxidizing agents, potentially under catalytic conditions.

Multicomponent Reactions and Mannich-type Indazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. biodeep.cn These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity and diversity.

While specific MCRs involving this compound are not extensively documented, its structure makes it an ideal aldehyde component for several well-known MCRs. For example, it could potentially be employed in a Biginelli-type reaction with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinone-fused indazoles.

The Mannich reaction is another powerful three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom (a C-H, N-H, or other X-H acidic proton). uni.lu The product is a β-amino-carbonyl compound known as a Mannich base. In the context of this compound, this reaction could be used to introduce aminomethyl substituents at various positions. While Mannich reactions on the N-H of the indazole ring itself are known, using the 3-formyl group as the aldehyde component would generate novel structures. sapub.org For instance, reacting the title compound with formaldehyde (B43269) and a secondary amine could lead to aminomethylation at the N1 position of the indazole ring, while using it as the aldehyde component with a different C-H acid and an amine would lead to more complex side-chain structures at the C3 position.

| Reaction Type | Aldehyde | Amine | Active Hydrogen Component | Potential Product |

| Mannich Reaction | This compound | Secondary Amine (e.g., Morpholine) | Ketone (e.g., Acetophenone) | β-Amino-ketone derivative of indazole |

| Biginelli Reaction | This compound | Urea/Thiourea | β-Dicarbonyl (e.g., Ethyl acetoacetate) | Dihydropyrimidinone-fused indazole |

Advanced Synthetic Strategies Towards Complex this compound Analogues

The strategic use of this compound as a foundational scaffold allows for the construction of highly complex and polycyclic molecular architectures. Advanced synthetic strategies often involve the transformation of the formyl group into a functionality that can participate in subsequent cyclization reactions.

One prominent strategy involves the synthesis of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles . The literature describes the synthesis of these tricyclic systems through the condensation of 3-aminoindazoles with various carbonyl compounds, including β-ketoesters and 1,3-dialdehydes. organic-chemistry.orgnih.govnih.gov This suggests a viable pathway starting from this compound. The formyl group could first be converted to an amino group via reductive amination. The resulting Methyl 3-amino-1H-indazole-6-carboxylate could then be subjected to cyclocondensation reactions with appropriate dicarbonyl synthons to build the fused pyrimidine (B1678525) ring.

Another approach for constructing fused systems is the reaction of the 3-formyl group with bifunctional nucleophiles. For example, condensation with compounds containing both an amino group and an active methylene group, such as 3-aminopyrazoles, can lead to the formation of pyrazolo[1,5-a]pyrimidine skeletons fused or linked to the indazole core. masterorganicchemistry.comwikipedia.org The initial step would be the formation of an enamine or a related intermediate via condensation with the amino group, followed by intramolecular cyclization involving the active methylene component and the indazole ring system.

These advanced strategies highlight the utility of this compound as a versatile platform for creating novel, complex heterocyclic compounds with potential applications in drug discovery and materials science.

| Precursor Derivatization | Target Scaffold | Key Reaction | Reagents for Cyclization |

| 3-CHO → 3-NH2 | Pyrimido[1,2-b]indazole | Cyclocondensation | β-Dicarbonyl compounds, Ynals |

| 3-CHO (direct use) | Pyrazolo[1,5-a]pyrimidine derivative | Condensation-Cyclization | 3-Aminopyrazoles |

| 3-CHO → 3-CH=CH-CO-R | Thiophene or Pyridine derivatives | Gewald or Hantzsch-type reaction | Sulfur/malononitrile or β-ketoester/ammonia |

Elucidation of Reaction Mechanisms and Fundamental Chemical Reactivity

Mechanistic Pathways of Formylation and Subsequent Transformations

The introduction of a formyl group onto the indazole scaffold, particularly at the C3 position to yield compounds like Methyl 3-formyl-1H-indazole-6-carboxylate, is a crucial transformation in the synthesis of various indazole-based derivatives. One of the most common and effective methods for the formylation of electron-rich aromatic systems, including indazoles, is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org

The mechanism of the Vilsmeier-Haack reaction commences with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), by an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgyoutube.com This initial step generates a highly electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent. wikipedia.org The electron-rich indazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution typically occurs at the C3 position of the indazole ring, which is electronically favored for such reactions. The resulting intermediate subsequently undergoes hydrolysis during the aqueous workup to yield the 3-formylindazole derivative. youtube.com

Recent advancements have also explored alternative formylation strategies. For instance, a microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.de Mechanistic control experiments for this particular transformation suggest a probable radical pathway. thieme-connect.de

Once the 3-formyl group is installed, it serves as a versatile synthetic handle for a variety of subsequent transformations. The aldehyde functionality can be readily converted into other functional groups or utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.de For example, the aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions with various nucleophiles to form imines, oximes, or hydrazones. These transformations significantly expand the chemical diversity accessible from this compound.

Table 1: Comparison of Formylation Methods for Indazoles

| Method | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or similar) | Electrophilic Aromatic Substitution | Well-established, versatile for electron-rich arenes. organic-chemistry.orgwikipedia.org |

| Selectfluor-mediated Formylation | Selectfluor, DMSO | Radical Pathway | Microwave-assisted, regioselective for C3 of 2H-indazoles. thieme-connect.de |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that exhibits reactivity towards both electrophilic and nucleophilic reagents. chemicalbook.comnih.gov The presence of two nitrogen atoms in the pyrazole (B372694) moiety and the fused benzene (B151609) ring influences the regioselectivity of these substitution reactions.

Electrophilic Substitution:

Indazoles readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is dictated by the electronic nature of the indazole ring and the substituents already present. For an unsubstituted 1H-indazole, electrophilic attack is generally favored at the C3, C5, and C7 positions. The presence of the ester group at the C6 position in this compound, which is an electron-withdrawing group, would be expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to other available positions. The formyl group at C3 further influences the electron density of the pyrazole ring.

Nucleophilic Substitution:

The indazole ring itself is generally electron-rich and therefore less susceptible to direct nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, nucleophilic substitution reactions are highly relevant in the context of N-alkylation of the indazole ring. nih.gov The reaction of an N-unsubstituted indazole with an electrophile, such as an alkyl halide, in the presence of a base can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The ratio of these isomers is dependent on several factors, including the nature of the electrophile, the base used, the solvent, and the temperature. beilstein-journals.org For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can yield both N1 and N2 alkylated products, and the selectivity can be influenced by the reaction conditions. beilstein-journals.org In the case of this compound, similar N-alkylation reactions would be expected, providing a route to a diverse range of N-substituted derivatives.

Furthermore, the formyl group at the C3 position can be a site for nucleophilic attack. For example, it can react with Grignard reagents or organolithium compounds to form secondary alcohols.

Intramolecular Rearrangements and Cyclization Processes Involving this compound

The bifunctional nature of this compound, possessing both an aldehyde and an ester group on the indazole scaffold, makes it a valuable precursor for intramolecular reactions leading to the formation of more complex, fused heterocyclic systems. These intramolecular rearrangements and cyclization processes are powerful tools in synthetic organic chemistry for building molecular complexity in a single step.

For example, the 3-formyl group can be converted to a hydrazone, which can then undergo an intramolecular cyclization. A notable example is the synthesis of 1H-indazoles via an intramolecular Ullmann-type reaction of a hydrazone precursor. thieme-connect.com While this example describes the formation of the indazole ring itself, similar principles of intramolecular N-arylation can be applied to suitably functionalized derivatives of this compound to construct fused polycyclic systems. beilstein-journals.org

Another potential intramolecular process involves the reaction of the formyl group with a nucleophile that is tethered to the indazole nitrogen. For instance, if the N1 position is substituted with a chain containing a terminal nucleophilic group (e.g., an amine or an active methylene (B1212753) group), an intramolecular cyclization could occur onto the C3-formyl group, leading to the formation of a new ring fused to the indazole core. Such cyclization reactions are common in heterocyclic chemistry for the synthesis of diverse ring systems. rsc.orgresearchgate.net

While specific examples of intramolecular rearrangements of this compound are not extensively detailed in the provided search results, the fundamental reactivity of its functional groups suggests a high potential for such transformations. These processes could involve, for instance, the reaction of the formyl group with a substituent introduced at the N1 position or at another position on the benzene ring, leading to the formation of novel tricyclic or tetracyclic indazole derivatives.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Formyl 1h Indazole 6 Carboxylate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Methyl 3-formyl-1H-indazole-6-carboxylate, both ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton in the molecule. The indazole N-H proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature. The aldehydic proton of the formyl group at the C3 position is also expected to be a sharp singlet in a downfield region, generally between 9.5 and 10.5 ppm. The protons on the benzene (B151609) portion of the indazole ring (H4, H5, and H7) would present as distinct signals in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets or doublet of doublets) being dictated by their position relative to the electron-withdrawing carboxylate and formyl groups. The methyl protons of the ester group would appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the aldehyde and the ester groups are expected to resonate at the lowest field, typically in the range of 185-195 ppm and 160-170 ppm, respectively. The carbons of the indazole ring system would appear in the 110-150 ppm region. The methyl carbon of the ester group would be found at a much higher field, typically around 50-55 ppm. The precise assignment of each proton and carbon signal can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | >10 (broad singlet) | - |

| C3-CHO | 9.5 - 10.5 (singlet) | 185 - 195 |

| Aromatic-H | 7.0 - 8.5 (multiplets) | 110 - 150 |

| O-CH₃ | 3.9 - 4.0 (singlet) | 50 - 55 |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups and data from analogous indazole structures. pdx.edumsu.eduresearchgate.netipb.pt

Mass Spectrometry (MS) Applications in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₈N₂O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

The calculated monoisotopic mass of the compound is 204.0535 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 204. The fragmentation of this molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of neutral fragments from the formyl and methyl ester substituents.

Plausible fragmentation patterns include:

Loss of a hydrogen radical (·H) from the formyl group, resulting in a stable acylium ion at m/z 203 ([M-1]⁺). libretexts.org

Loss of the formyl radical (·CHO) , leading to a fragment at m/z 175 ([M-29]⁺). libretexts.org

Loss of the methoxy (B1213986) radical (·OCH₃) from the ester group, producing an acylium ion at m/z 173 ([M-31]⁺).

Loss of the entire methoxycarbonyl radical (·COOCH₃) , yielding a fragment at m/z 145 ([M-59]⁺).

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the presence of the specific functional groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 204 | [M]⁺˙ (Molecular Ion) |

| 203 | [M-H]⁺ |

| 175 | [M-CHO]⁺ |

| 173 | [M-OCH₃]⁺ |

Note: These predictions are based on standard fragmentation rules for aldehydes and esters. uni.lulibretexts.orguni.lu

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its distinct functional groups.

The key vibrational modes expected are:

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aldehydic C-H stretch would show a characteristic, sharp peak around 2700-2850 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl (C=O) stretching bands are expected. The ester carbonyl would typically absorb in the 1720-1740 cm⁻¹ range, while the conjugated aldehyde carbonyl would appear at a slightly lower frequency, around 1680-1700 cm⁻¹.

C=C and C=N Stretches: Absorptions corresponding to the stretching vibrations of the aromatic and heterocyclic ring system would be observed in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be present in the 1100-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indazole N-H | Stretch | 3100 - 3500 (broad) |

| Aldehyde C-H | Stretch | 2700 - 2850 (sharp) |

| Aromatic C-H | Stretch | >3000 |

| Ester C=O | Stretch | 1720 - 1740 (strong) |

| Aldehyde C=O | Stretch | 1680 - 1700 (strong) |

| Aromatic C=C/C=N | Stretch | 1450 - 1650 |

Note: These are typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination in the solid state. This technique provides precise three-dimensional coordinates of every atom in the molecule, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Although no published crystal structure for this compound is currently available, such an analysis would irrefutably confirm the connectivity of the atoms and the specific tautomeric form of the indazole ring. Furthermore, it would reveal crucial details about the molecule's conformation, such as the planarity of the indazole system and the orientation of the formyl and methyl carboxylate substituents.

Analysis of the crystal packing would also provide insight into the intermolecular forces that govern the solid-state architecture, such as hydrogen bonding (e.g., between the indazole N-H donor and carbonyl oxygen acceptors of neighboring molecules) and π-π stacking interactions between the aromatic rings. researchgate.netmdpi.commdpi.comresearchgate.net Data from related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid, demonstrate how molecules pack in the solid state, often forming dimers or extended networks through hydrogen bonding. researchgate.net

Comprehensive Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.

For this compound, the molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . uni.lu The theoretical elemental composition is calculated as follows:

Carbon (C): (10 * 12.011 / 204.18) * 100% = 58.82%

Hydrogen (H): (8 * 1.008 / 204.18) * 100% = 3.95%

Nitrogen (N): (2 * 14.007 / 204.18) * 100% = 13.72%

Oxygen (O): (by difference) = 23.51%

Experimental results from combustion analysis are generally considered acceptable if they fall within ±0.4% of the calculated theoretical values, which would provide strong evidence for the assigned molecular formula. youtube.com

Table 4: Theoretical Elemental Composition of C₁₀H₈N₂O₃

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 58.82 |

| Hydrogen | H | 3.95 |

| Nitrogen | N | 13.72 |

Theoretical and Computational Chemistry Studies on Methyl 3 Formyl 1h Indazole 6 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in elucidating the structural and electronic properties of indazole derivatives. For systems analogous to Methyl 3-formyl-1H-indazole-6-carboxylate, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G**, are used to optimize the molecular geometry in the gas phase. researchgate.netnih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles of the ground state structure.

The electronic properties of indazole derivatives are also explored using DFT. For instance, Natural Bond Orbital (NBO) analysis can be performed to calculate the partial charges on the nitrogen atoms (N1 and N2) of the indazole ring. beilstein-journals.org This information is crucial for understanding the nucleophilic character of these atoms and predicting the outcomes of reactions like alkylations. Furthermore, DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

In the context of reaction energetics, DFT calculations are used to map out potential energy surfaces for various reactions involving indazole derivatives. This includes calculating the activation energies and reaction enthalpies for different reaction pathways, thereby providing a theoretical basis for observed reaction outcomes and helping to elucidate reaction mechanisms. beilstein-journals.org For example, in the alkylation of indazoles, DFT can be used to model the transition states for N1 versus N2 alkylation, helping to explain the observed regioselectivity. beilstein-journals.org

Table 1: Representative DFT-Calculated Properties for Indazole Systems

| Property | Typical Calculation Method | Information Gained |

| Optimized Geometry | B3LYP/6-311G** | Bond lengths, bond angles, dihedral angles |

| NBO Analysis | DFT | Partial atomic charges, insights into nucleophilicity |

| HOMO-LUMO Energies | DFT | Reactivity, kinetic stability |

| Reaction Pathways | DFT | Activation energies, reaction enthalpies, transition states |

This table is illustrative and based on typical DFT studies of indazole derivatives.

Computational Modeling of Regioselectivity and Stereochemical Control

Computational modeling, particularly using DFT, is a powerful tool for understanding and predicting the regioselectivity observed in reactions of substituted indazoles. The N1 and N2 positions of the indazole ring are both nucleophilic, and direct alkylation often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org Computational studies can provide mechanistic insights that explain the preferential formation of one regioisomer over the other under specific reaction conditions.

For example, in the N-alkylation of a substituted indazole like methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been used to evaluate the reaction mechanisms. beilstein-journals.org These studies can model the interaction of the indazole with the alkylating agent and the base. The calculations can reveal that the formation of the N1-substituted product might proceed through a chelation mechanism, for instance with a cesium carbonate base, while the formation of the N2-product might be driven by other non-covalent interactions. beilstein-journals.org By calculating the energies of the transition states for both N1 and N2 alkylation, the preferred reaction pathway and thus the major product can be predicted.

The Fukui indices, which can be calculated from the electron density, are another computational tool used to predict regioselectivity. These indices indicate the propensity of each atom in a molecule to undergo a nucleophilic or electrophilic attack. By analyzing the Fukui indices for the N1 and N2 atoms of the indazole ring, researchers can gain further support for the observed regioselectivity in their reactions. beilstein-journals.org While specific studies on this compound are not detailed, the methodologies applied to similar indazole carboxylates are directly transferable.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are extensively used in drug discovery to predict how a molecule like this compound might interact with biological targets and to estimate its binding affinity. These computational techniques can screen large libraries of compounds and prioritize them for further experimental testing, thus saving time and resources. researchgate.net

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In this process, the three-dimensional structure of the target protein is used, and the ligand is placed into the binding site in various conformations. A scoring function is then used to estimate the binding affinity for each pose. For indazole derivatives, which are known to inhibit various kinases, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole core and the amino acid residues in the active site of the enzyme. researchgate.netnih.gov

The binding affinity, often expressed as a binding score or binding free energy, provides a qualitative estimate of how strongly a ligand binds to a protein. nih.gov For instance, in silico studies on indazole derivatives as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) have been conducted to predict their binding modes and affinities. researchgate.net These studies help in understanding the structure-activity relationships (SAR) and in designing more potent inhibitors. The predicted bioactivity scores for interactions with various human targets like G protein-coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors can also be determined using online tools. researchgate.net

Table 2: Key In Silico Parameters for Drug Discovery

| Parameter | Computational Method | Significance |

| Binding Pose | Molecular Docking | Predicts the orientation of the ligand in the active site |

| Binding Affinity | Docking Scoring Functions, MM/GBSA | Estimates the strength of the ligand-receptor interaction |

| Bioactivity Score | Online Prediction Tools | Predicts the likelihood of interaction with biological targets |

| Drug-Likeness | Osiris Property Explorer, SwissADME | Evaluates physicochemical properties for drug development |

This table is illustrative of common in silico parameters and is not specific to this compound.

Quantum Chemical Calculations on Tautomer Stability and Aromatic Properties

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on one of the nitrogen atoms can significantly influence the molecule's physical, chemical, and biological properties. nih.gov Quantum chemical calculations are essential for determining the relative stabilities of these tautomers.

By calculating the Gibbs free energies of the different tautomers using methods like DFT, the tautomeric equilibrium can be predicted. researchgate.net For the parent indazole, thermodynamic calculations have shown that the 1H-indazole is the predominant and more stable form compared to the 2H-indazole. nih.govresearchgate.net These calculations can be performed in the gas phase and can also include solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. researchgate.netmdpi.com

The aromaticity of the indazole ring system in its different tautomeric forms can also be assessed using quantum chemical calculations. A common method for this is the calculation of the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the rings, and negative values are indicative of aromatic character. earthlinepublishers.com Such calculations can quantify the degree of aromaticity and how it changes between the 1H and 2H tautomers. The 1H-tautomer is generally considered to have a benzenoid character, while the 2H-tautomer has a quinoid character, which can be reflected in the calculated NICS values. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and the different shapes it can adopt.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms over time can be generated. nih.gov This trajectory provides a wealth of information about the molecule's conformational landscape.

Academic Research Applications and Biological Activity Exploration of Methyl 3 Formyl 1h Indazole 6 Carboxylate Derivatives

Methyl 3-formyl-1H-indazole-6-carboxylate as a Privileged Scaffold in Medicinal Chemistry Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation stems from the ability of the indazole core to serve as a versatile template for the development of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov this compound, with its reactive formyl group at the 3-position and a carboxylate moiety at the 6-position, represents a key intermediate in the synthesis of a multitude of indazole derivatives. nbinno.com These functional groups provide convenient handles for structural modifications, allowing chemists to systematically alter the molecule's properties to optimize its interaction with specific biological targets. nbinno.com

The therapeutic potential of indazole-containing compounds is extensive, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others. nih.govsci-hub.se The significance of the indazole scaffold is further underscored by the existence of several commercially available drugs and numerous candidates in clinical trials that feature this heterocyclic system. researchgate.netrsc.org The versatility of the indazole ring allows it to mimic the structure of endogenous ligands and fit into the binding sites of various enzymes and receptors, making it a valuable starting point for drug discovery campaigns. sci-hub.se Consequently, this compound is a highly valuable building block for generating libraries of diverse indazole derivatives for high-throughput screening and lead optimization in the quest for new therapeutic agents.

Structure-Activity Relationship (SAR) Studies in Indazole-Based Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For indazole-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netnih.gov These studies typically involve the systematic modification of the indazole core and its substituents to identify the key structural features required for potent and selective biological activity.

Key areas of modification in SAR studies of indazole derivatives include:

Substitution on the Indazole Ring: The position and nature of substituents on both the pyrazole and benzene rings of the indazole nucleus can dramatically affect activity. For instance, in the development of tubulin polymerization inhibitors, a 3,4,5-trimethoxyphenyl moiety and a methyl or methoxy (B1213986) substitution were found to be preferable for enhanced antiproliferative activity. nih.gov

Functional Group Modification: The functional groups attached to the indazole scaffold play a crucial role in target binding and pharmacokinetic properties. For example, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium channel blockers, the regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be a determining factor in its biological activity. While not extensively detailed in the provided context for this specific scaffold, stereochemistry is a general principle of SAR that would be considered in the development of chiral indazole derivatives.

These SAR studies guide the rational design of new analogues with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of promising clinical candidates. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities

Enzymatic Inhibition and Kinetic Studies (e.g., α-glucosidase)

Derivatives of indazole have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. nih.govnih.gov α-Glucosidase, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. acs.org Its inhibition slows down the absorption of glucose, thereby reducing postprandial hyperglycemia. acs.org

In a study of novel indazole derivatives, several compounds demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the micromolar range. tandfonline.com The inhibitory potential of these compounds was found to be comparable to the standard drug, acarbose. nih.govtandfonline.com Kinetic studies of selected indazole derivatives revealed that they act as competitive or non-competitive inhibitors of these enzymes, providing insights into their mechanism of action at the molecular level. researchgate.net Molecular docking simulations have further elucidated the binding modes of these inhibitors within the active sites of the enzymes, highlighting the specific interactions that contribute to their inhibitory activity. tandfonline.com

| Compound | α-amylase IC50 (µM) | α-glucosidase IC50 (µM) |

|---|---|---|

| Derivative 1 | 15.04 ± 0.05 | 16.99 ± 0.19 |

| Derivative 2 | 46.65 ± 0.03 | - |

| Derivative 3 | 70.70 ± 0.06 | - |

| Derivative 4 | 76.70 ± 0.06 | 77.97 ± 0.19 |

| Acarbose (Standard) | 12.98 ± 0.03 | 12.79 ± 0.17 |

Receptor Binding and Ligand-Target Interaction Profiling (e.g., Angiotensin II Receptor 1, Tubulin)

Indazole derivatives have been designed to interact with specific receptors, demonstrating their potential in treating a range of diseases, including hypertension and cancer.

Angiotensin II Receptor 1 (AT1): The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with angiotensin II being a potent vasoconstrictor that acts through the AT1 receptor. nih.gov Novel indazole derivatives have been identified as potent AT1 receptor antagonists, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These compounds are designed to block the binding of angiotensin II to its receptor, thereby preventing its hypertensive effects. nih.gov The development of these antagonists has been guided by the structural features of known AT1 receptor blockers, such as the presence of a heterocyclic ring system and an acidic group. nih.gov

Tubulin: Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, making them an attractive target for anticancer drug development. nih.govacs.org A number of indazole derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govacs.org These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.org Some of these derivatives have shown potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the nanomolar range. nih.govacs.org

| Compound Class | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Indazole Derivatives | Angiotensin II Receptor 1 (AT1) | Antagonist | Potent AT1 receptor blockade (IC50 = 0.006 µM for compound 38) nih.gov |

| Indazole Analogues | Tubulin (Colchicine Site) | Inhibition of Polymerization | Potent antiproliferative activity (Average IC50 = 50 nM for compound 12b) acs.org |

Modulation of Cellular Pathways and Molecular Targets (e.g., Nitric Oxide Synthase)

Indazole derivatives have also been shown to modulate the activity of key enzymes involved in cellular signaling pathways, such as nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, and its production is catalyzed by NOS. nih.gov

Certain indazole derivatives, such as 7-nitroindazole (B13768) (7-NI), have been identified as selective inhibitors of the neuronal isoform of NOS (nNOS). nih.govnih.gov Inhibition of nNOS can have significant effects on the central nervous system. nih.gov Studies have shown that the inhibitory effect of 7-NI on brain NOS activity can be enhanced by co-administration with an inhibitor of its metabolism, suggesting that the duration of action of these compounds can be modulated. nih.gov The ability of indazole derivatives to selectively inhibit NOS isoforms highlights their potential for the development of drugs targeting specific cellular pathways. nih.gov

Antimicrobial Research Focus

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indazole and its derivatives have attracted significant attention in this area due to their broad-spectrum antibacterial and antifungal activities. nih.gov

Numerous studies have reported the synthesis of novel indazole derivatives and their evaluation against a range of pathogenic microorganisms. nih.govresearchgate.netresearchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govdoaj.org The antimicrobial activity of these derivatives is influenced by the nature and position of substituents on the indazole ring. nih.gov For example, a series of N-methyl-3-aryl indazoles demonstrated significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov The development of indazole-based antimicrobial agents represents a promising avenue for combating infectious diseases. nih.gov

Antibacterial Activity Mechanisms

Indazole derivatives have emerged as a novel class of antibacterial agents, primarily targeting bacterial DNA gyrase, a clinically validated target. nih.govacs.org Specifically, these compounds act as inhibitors of the GyrB subunit (GyrB), which is responsible for the ATPase activity of the DNA gyrase complex. nih.gov This mechanism offers an advantage over fluoroquinolones, which target the GyrA subunit and are subject to widespread resistance. nih.gov Through structure-based drug design, indazole derivatives have been optimized to exhibit potent enzymatic and antibacterial activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.govacs.org The mechanism involves binding to the ATPase pocket of the GyrB subunit, thereby inhibiting the enzyme's function, which is essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. nih.gov

Table 1: Antibacterial Activity of Indazole Derivatives

| Derivative Class | Target Organism(s) | Mechanism of Action | Reference(s) |

| General Indazoles | Gram-positive bacteria (MRSA, S. pneumoniae, E. faecalis) | Inhibition of DNA Gyrase B (GyrB) subunit | nih.gov, acs.org |

| Specific Indazole Derivatives | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | Inhibition of bacterial growth (bacteriostatic/bactericidal) | mdpi.com |

Antifungal Activity Mechanisms

The antifungal action of certain heterocyclic compounds, including derivatives of the indazole family, often involves the disruption of the fungal cell membrane's integrity. youtube.com A primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. youtube.com Azole-based antifungals, which share structural similarities with indazole heterocycles, function by inhibiting the cytochrome P450 enzyme 14-alpha-demethylase. youtube.com This enzyme is crucial for converting lanosterol (B1674476) to ergosterol. youtube.com Its inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth. youtube.comnih.gov Research on specific pyrazole and isoxazolol pyrazole carboxylate derivatives has demonstrated significant in vitro activity against various phytopathogenic fungi, indicating the potential of this chemical class. nih.govresearchgate.net

Antiprotozoal Activity Mechanisms

Indazole N-oxide derivatives have shown notable efficacy as antiprotozoal agents, particularly against the causative agents of Chagas' disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). uchile.clnih.gov The mechanism of action for these derivatives is linked to the induction of oxidative stress within the parasites. uchile.cl Electrochemical studies and electron spin resonance (ESR) experiments have confirmed that these compounds can generate free radicals inside the protozoan cells. uchile.clresearchgate.net This leads to an oxidative stress-mediated mechanism of action. uchile.cl Furthermore, these compounds have been observed to inhibit parasitic oxygen consumption, disrupting the parasite's respiratory chain and contributing to their trypanocidal and leishmanocidal effects. uchile.cl

Antiviral Activity Research and Mechanism of Action Studies

The indazole scaffold is a key feature in the development of novel antiviral agents. researchgate.net Research has identified pyrrolo[2,3-e]indazole derivatives that act as dual-active neuraminidase inhibitors, showing efficacy against both influenza A virus and S. pneumoniae. rsc.org The mechanism involves binding to and inhibiting the viral neuraminidase enzyme, which is critical for the release of new virus particles from infected cells, thereby preventing the spread of infection. rsc.org Additionally, N-arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. nih.gov These findings highlight the potential of indazole-based compounds as broad-spectrum antiviral agents. nih.govdoi.org

Anti-inflammatory Research through Molecular Mechanism Elucidation

Derivatives of indazole have been identified as potent anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action is primarily attributed to the inhibition of key inflammatory mediators. nih.gov Studies have shown that these compounds can significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) which are central to inflammation. nih.govresearchgate.net In addition to COX-2 inhibition, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory effect may also be augmented by their ability to scavenge free radicals, further reducing inflammation-related cellular damage. nih.gov

Table 2: Anti-inflammatory Mechanisms of Indazole Derivatives

| Mechanism | Target | Effect | Reference(s) |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin (B15479496) synthesis | nih.gov, researchgate.net |

| Cytokine Modulation | TNF-α, IL-1β | Decreased pro-inflammatory cytokine levels | nih.gov |

| Oxidative Stress Reduction | Free Radicals | Scavenging of reactive oxygen species | nih.gov |

Antitumor Research via Specific Molecular Pathways (e.g., Tubulin Inhibition, Apoptosis Induction)

The indazole core structure is a prominent scaffold in the design of anticancer agents that function through specific molecular pathways. nih.govnih.gov

One major mechanism is the inhibition of tubulin polymerization. nih.govnih.gov Certain indazole derivatives act as microtubule-targeting agents by binding to the colchicine site on tubulin. nih.govacs.org This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Beyond tubulin inhibition, indazole derivatives can induce apoptosis through other molecular pathways. nih.gov Some compounds have been shown to inhibit anti-apoptotic Bcl-2 family proteins, shifting the cellular balance towards apoptosis. researchgate.net Another targeted pathway is the p53/MDM2 interaction; by disrupting this pathway, p53 activity can be restored, leading to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net Furthermore, novel indazole-based compounds have been found to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in cancer cells by inhibiting the MKK7-TIPRL interaction, sensitizing resistant cells to this therapeutic pathway. researchgate.net

Utility as a Versatile Synthetic Intermediate for Advanced Chemical Entities

This compound is a valuable and versatile synthetic intermediate, serving as a foundational building block for a wide array of more complex chemical entities with significant biological activities. acs.org The indazole core can be modified at several positions, allowing for the systematic development of derivatives with optimized pharmacological properties. nih.gov Synthetic strategies often involve reactions such as N-alkylation, Suzuki coupling, and Stille coupling to introduce various substituents onto the indazole ring system. nih.govacs.org This chemical tractability enables medicinal chemists to perform structure-activity relationship (SAR) studies, leading to the discovery of potent and selective inhibitors for targets ranging from bacterial enzymes to protein kinases involved in cancer. nih.govnih.gov The synthesis of diverse indazole libraries from such intermediates is a common strategy in modern drug discovery. mdpi.comresearchgate.net

Perspectives and Future Directions in Methyl 3 Formyl 1h Indazole 6 Carboxylate Research

Identification of Novel Biological Targets and Therapeutic Areas

The indazole nucleus is a core component of many compounds with demonstrated efficacy against a variety of biological targets. researchgate.netnih.gov Future research on Methyl 3-formyl-1H-indazole-6-carboxylate and its derivatives should focus on screening against a broader range of targets to uncover novel therapeutic applications.

Potential Target Classes and Therapeutic Areas for Investigation:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | VEGFR-2, FGFR, EGFR, FLT3, ERK inhibitors | Cancer, Angiogenesis-related diseases nih.govtandfonline.comnih.gov |

| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Cancer, Inflammatory Disorders |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) receptors, Dopamine receptors | Neurological and Psychiatric Disorders nih.gov |

| Ion Channels | Sodium, Potassium, Calcium channels | Cardiovascular diseases, Neurological disorders |

| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inflammation, Pain nih.govnih.gov |

| Parasitic Targets | Trypanothione Reductase | Leishmaniasis and other parasitic infections nih.govresearchgate.net |

Initial screening efforts could employ high-throughput screening (HTS) of compound libraries derived from this compound against panels of these targets. Hits from these screens can then be further optimized for potency and selectivity. The anti-inflammatory and neuroprotective potential of indazole-based compounds also warrants investigation for this specific molecule.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

While the synthesis of the indazole core is well-established, the development of more efficient, selective, and sustainable methods for the functionalization of this compound is a key area for future research. Modern synthetic techniques can provide access to novel derivatives that are currently difficult to synthesize.

Future synthetic efforts should focus on:

C-H Functionalization: Direct C-H activation and functionalization of the indazole ring and its substituents can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach offers a more atom-economical and efficient way to introduce diversity.

Late-Stage Functionalization: Developing methods for the selective modification of the formyl and carboxylate groups in the final stages of a synthetic sequence will enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Photoredox and Electrocatalysis: These emerging technologies can enable novel transformations and provide access to unique chemical space under mild reaction conditions. chim.it

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of this compound and its derivatives, particularly for large-scale production. ucc.ie

Biocatalysis: The use of enzymes to perform selective transformations on the indazole scaffold can lead to the synthesis of enantiomerically pure compounds with improved pharmacological properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mednexus.orgnih.govbohrium.com These computational tools can be leveraged to accelerate the design and optimization of novel drug candidates based on the this compound scaffold.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data for indazole derivatives to predict biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, virtual compounds. biotech-asia.orgproquest.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and known biological targets. These models can explore a vast chemical space to identify novel indazole derivatives with optimized characteristics. nih.gov

SAR Analysis: AI algorithms can analyze complex SAR data to identify key structural features responsible for biological activity and guide the optimization of lead compounds.

Molecular Docking and Simulation: While not strictly AI, these computational techniques are often used in conjunction with AI/ML. They can be used to predict the binding mode of this compound derivatives to their biological targets, providing insights for rational drug design. tandfonline.combiotech-asia.org

Exploration of New Application Domains Beyond Traditional Medicinal Chemistry

The unique photophysical and chemical properties of the indazole ring system suggest that derivatives of this compound could find applications in fields beyond pharmaceuticals.

Materials Science: Indazole-containing compounds have been investigated for their use as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The specific substitution pattern of this compound could be tailored to tune its electronic and photophysical properties for such applications.

Agrochemicals: The indazole scaffold is present in some herbicides. nih.gov Screening of derivatives of this compound for herbicidal or pesticidal activity could open up new avenues for its application in agriculture.

Catalysis: Indazole-based ligands have been used in transition metal catalysis. The functional groups on this compound could be modified to create novel ligands for a variety of catalytic transformations.

Collaborative Research Opportunities and Interdisciplinary Approaches

To fully realize the potential of this compound, a collaborative and interdisciplinary approach is essential.

Academia-Industry Partnerships: Collaboration between academic research groups with expertise in synthetic chemistry, computational chemistry, and pharmacology, and pharmaceutical companies with drug development and commercialization capabilities can accelerate the translation of basic research into clinical applications.

Consortia and Open Science Initiatives: The formation of research consortia focused on the exploration of privileged scaffolds like indazole can foster data sharing and collaboration, leading to a more comprehensive understanding of their therapeutic potential. jsr.org

Integration of Disciplines: A successful research program will require the integration of expertise from various fields, including:

Synthetic Organic Chemistry: For the design and synthesis of novel derivatives.

Computational Chemistry and Cheminformatics: For in silico modeling, virtual screening, and data analysis.

Structural Biology: To elucidate the binding modes of active compounds with their biological targets.

Pharmacology and Toxicology: To evaluate the efficacy and safety of new drug candidates.

Materials Science and Engineering: To explore non-medicinal applications.

By pursuing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new therapeutics and innovative technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Methyl 3-formyl-1H-indazole-6-carboxylate?

- Answer: The compound is synthesized via condensation reactions. A common approach involves refluxing 3-formyl-1H-indazole-6-carboxylate derivatives with aminothiazolones or arylthioureas in acetic acid, followed by crystallization (Method A in Scheme 2, ). For example, sodium acetate is used as a base to facilitate the reaction, and the product is purified via recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy (1H/13C) to confirm the formyl group (δ ~10 ppm in 1H NMR) and ester functionality.

- FT-IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and ~1650 cm⁻¹ for the formyl group).

- High-resolution mass spectrometry (HRMS) to verify the exact mass (204.0706 g/mol) and molecular formula (C₁₀H₈N₂O₃) .

Q. How can researchers distinguish between regioisomers in indazole carboxylate derivatives?

- Answer: Regioisomeric purity is confirmed via:

- X-ray crystallography (if single crystals are obtainable) to resolve positional ambiguities.

- 2D NMR techniques (e.g., NOESY or HSQC) to map spatial correlations between substituents .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Answer: Optimization strategies include:

- Solvent selection: Acetic acid is preferred for condensation due to its dual role as solvent and catalyst.

- Stoichiometric control: Using 1.1 equivalents of the aldehyde derivative improves reaction efficiency .

- Temperature modulation: Reflux conditions (100–110°C) ensure complete conversion, monitored via TLC or HPLC .

Q. What strategies address contradictory binding affinity data in structure-activity relationship (SAR) studies of indazole derivatives?